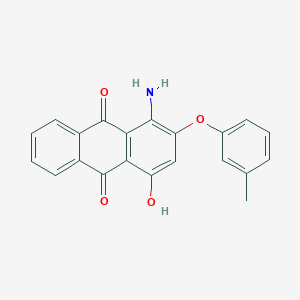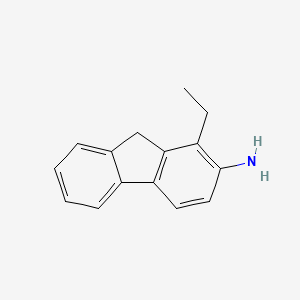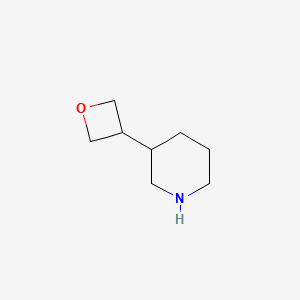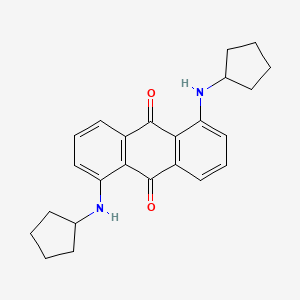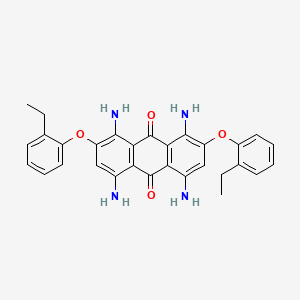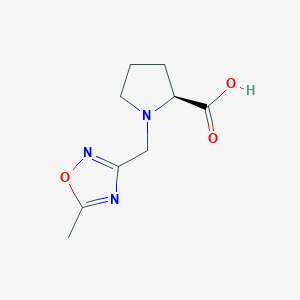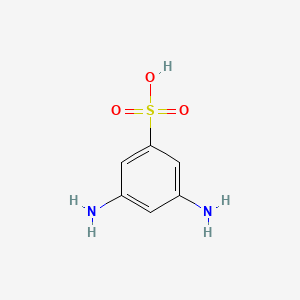
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)- is a heterocyclic compound that features a unique fusion of thiazine and quinoxaline rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)- typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or benzil, under acidic conditions.
Thiazine Ring Formation: The thiazine ring is introduced by reacting the quinoxaline derivative with a thioamide or a thiourea in the presence of a suitable oxidizing agent.
Amino Substitution: The final step involves the substitution of the amino group with a 4-methoxyphenyl group, which can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In organic synthesis, 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)- serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)-
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-chlorophenyl)amino)-
Uniqueness
Compared to similar compounds, 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)- is unique due to the presence of the 4-methoxyphenyl group. This substituent can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity in various applications.
属性
CAS 编号 |
154371-15-0 |
|---|---|
分子式 |
C17H12N4O2S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
2-(4-methoxyanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C17H12N4O2S/c1-23-11-8-6-10(7-9-11)18-17-21-15(22)14-16(24-17)20-13-5-3-2-4-12(13)19-14/h2-9H,1H3,(H,18,21,22) |
InChI 键 |
GLCUAZKNVQWMAK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)
